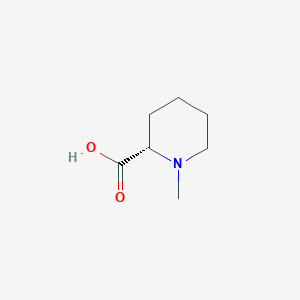

(S)-1-Methylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLZWSRHTULGU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312178 | |

| Record name | N-Methyl-L-pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41447-18-1 | |

| Record name | N-Methyl-L-pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41447-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid, a chiral N-methylated derivative of the non-proteinogenic amino acid pipecolic acid, serves as a critical structural motif and key intermediate in modern medicinal chemistry. Its incorporation into pharmaceutical agents, most notably local anesthetics such as Ropivacaine and Mepivacaine, underscores the necessity for robust and enantiomerically pure synthetic routes. This technical guide provides an in-depth analysis of the core synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. The discussion emphasizes the causality behind strategic synthetic choices, from classical N-methylation of a chiral precursor to sophisticated asymmetric syntheses from acyclic starting materials. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds. When this ring incorporates a carboxylic acid at the 2-position, it forms pipecolic acid, a homolog of proline. The stereochemistry at this α-carbon is paramount for biological activity. This compound, specifically, is a crucial building block for several widely used local anesthetics.[1] Its synthesis is a pivotal step in the manufacturing of drugs like Ropivacaine and Mepivacaine, where the (S)-enantiomer is known to possess a more favorable therapeutic profile with reduced toxicity compared to its (R)-counterpart.

The primary challenge in synthesizing this molecule lies in controlling the stereocenter at the C-2 position. Consequently, synthetic strategies are broadly categorized into two main approaches:

-

Direct N-methylation of enantiopure (S)-pipecolic acid. This is often the most straightforward pathway, contingent on the commercial availability or efficient synthesis of the starting material.

-

De novo asymmetric synthesis , where the chiral center is established during the construction of the piperidine ring itself, followed by N-methylation.

This guide will explore these pathways, offering a comparative analysis to inform methodological selection based on scalability, cost, and desired enantiopurity.

Core Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of pathway is often dictated by the availability of starting materials, desired scale, and the stringency of purity requirements.

Pathway 1: Direct N-Methylation of (S)-Pipecolic Acid

This is the most direct and atom-economical route, assuming the availability of enantiopure (S)-pipecolic acid (also known as L-pipecolinic acid). The core transformation is the methylation of the secondary amine of the piperidine ring.

Causality of Reagent Choice: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous because it is performed in aqueous solution, avoids the use of expensive or hazardous alkylating agents like methyl iodide, and typically proceeds with high yield and minimal side products. The mechanism involves the formation of an intermediate iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formate.

A straightforward synthesis route involves starting with L(-)-Pipecolinic acid and reacting it with formaldehyde.[2]

Caption: Asymmetric synthesis using Oppolzer's sultam as a chiral auxiliary.

Pathway 3: Synthesis via Asymmetric Diels-Alder Reaction

Catalytic asymmetric reactions represent the pinnacle of modern organic synthesis, offering high enantioselectivity with only a substoichiometric amount of a chiral catalyst. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered nitrogen heterocycles like piperidines. [3][4][5] Trustworthiness of the Protocol: This strategy involves the reaction of a diene with an imine (the dienophile). By using a chiral catalyst, the cycloaddition proceeds enantioselectively to yield a chiral piperidone. This piperidone is a versatile intermediate that can be converted into the target pipecolic acid derivative through a series of well-established functional group transformations, such as oxidation of a side chain to form the carboxylic acid. The high functionalization of the resulting piperidones makes them ideal precursors for a variety of pipecolic acid derivatives. [3]

Caption: Synthesis via asymmetric aza-Diels-Alder reaction to form a chiral piperidone.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a multi-factorial decision. The following table provides a summary of the key pathways with their respective advantages and disadvantages to aid in this process.

| Pathway | Key Strategy | Typical Yields | Enantiomeric Excess (ee) | Advantages | Disadvantages |

| 1. Direct N-Methylation | Eschweiler-Clarke reaction on (S)-pipecolic acid | High (>90%) | >99% (precursor dependent) | Highly efficient, atom-economical, simple procedure, avoids protecting groups. | Dependent on the availability and cost of enantiopure (S)-pipecolic acid. |

| 2. Chiral Auxiliary | Diastereoselective alkylation of a sultam-glycinate | Moderate (60-80%) | >98% | Reliable and high stereocontrol, well-established methodology. [1] | Multi-step, requires stoichiometric use of expensive chiral auxiliary, protection/deprotection steps. |

| 3. Asymmetric Cycloaddition | Catalytic enantioselective aza-Diels-Alder | Good (70-90%) | >95% | Catalytic use of chiral source, convergent, creates multiple stereocenters. [4] | Requires development of specific catalysts and substrates, may need further functional group manipulation. |

| 4. Resolution of Racemic Intermediate | Diastereomeric salt formation with a chiral acid | Low (<50% for desired enantiomer) | >99% after recrystallization | Access to high enantiopurity, uses classical and well-understood techniques. [6] | Theoretical maximum yield is 50%, requires a suitable resolving agent, often tedious. |

Detailed Experimental Protocols

To ensure reproducibility, this section provides a detailed, step-by-step methodology for the most direct synthesis pathway.

Protocol: N-Methylation of (S)-Pipecolic Acid via Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound from commercially available L-pipecolinic acid.

Materials and Reagents:

-

L-Pipecolinic acid ((S)-Pipecolic acid)

-

Formic acid (98-100%)

-

Formaldehyde (37 wt. % in H₂O)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-pipecolinic acid (12.9 g, 0.1 mol).

-

Reagent Addition: To the flask, add formic acid (23 g, 0.5 mol) followed by the slow addition of aqueous formaldehyde (12.2 g, 0.15 mol). The addition of formaldehyde may be exothermic and should be done with care.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the resulting viscous residue in a minimal amount of deionized water. The product can be isolated as the hydrochloride salt by acidifying the solution with concentrated HCl to pH 1-2 and then evaporating to dryness.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in hot ethanol and add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.

-

Drying: Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride. [7] Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm enantiomeric purity. The melting point should be compared to the literature value (208–210°C for the hydrochloride salt). [7]

Conclusion

The synthesis of this compound is a well-established field with multiple viable pathways. For large-scale production where the chiral precursor (S)-pipecolic acid is accessible, direct N-methylation via the Eschweiler-Clarke reaction remains the most efficient and practical choice. For discovery and process development, where flexibility and the construction of novel analogs are key, asymmetric methods such as those employing chiral auxiliaries or catalytic cycloadditions provide powerful platforms for generating stereochemically complex piperidine scaffolds with high enantiomeric purity. [8]The continued development of novel catalytic systems promises to further streamline these syntheses, reducing costs and environmental impact while maintaining the stringent quality standards required for pharmaceutical intermediates.

References

-

Cossío, F. P., Arrieta, A., Lecea, B., & Bermejo, A. (2000). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 65(12), 3633–3643. [Link]

-

ACS Publications. (n.d.). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. Retrieved from [Link]

-

Yang, Y., Li, H., You, Z., & Zhang, X. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Synthetic Communications, 51(19), 2946-2953. [Link]

-

Taylor & Francis Online. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Retrieved from [Link]

-

Guzman-Martinez, A., et al. (2012). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 1346-1353. [Link]

-

Heriot-Watt Research Portal. (1994). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels-Alder reaction. Retrieved from [Link]

-

Li, S., Meng, W., et al. (2014). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Letters in Organic Chemistry, 11(5), 374-378. [Link]

- Google Patents. (n.d.). Method for preparing ropivacaine.

-

Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

Federsel, H.-J., Jaksch, P., & Sandberg, R. (1987). An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. Acta Chemica Scandinavica, B 41, 757-761. [Link]

-

Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. scispace.com [scispace.com]

- 7. This compound hydrochloride | Benchchem [benchchem.com]

- 8. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-1-Methylpiperidine-2-carboxylic Acid

Introduction

(S)-1-Methylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid that serves as an important chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a methyl group on the piperidine nitrogen can significantly influence its conformational flexibility, basicity, and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical quality attributes in research and development.

This guide will delve into the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a theoretical framework, predicted data, a detailed interpretation, and generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known spectrum of L-pipecolic acid, with adjustments for the electronic effects of the N-methyl group. The presence of the N-methyl group is expected to cause a downfield shift of the adjacent protons (H2 and H6) due to its inductive effect.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 3.0 - 3.2 | dd | J = ~11, ~4 |

| H3ax | 1.3 - 1.5 | m | |

| H3eq | 1.9 - 2.1 | m | |

| H4ax | 1.4 - 1.6 | m | |

| H4eq | 1.7 - 1.9 | m | |

| H5ax | 1.5 - 1.7 | m | |

| H5eq | 1.8 - 2.0 | m | |

| H6ax | 2.2 - 2.4 | m | |

| H6eq | 2.8 - 3.0 | m | |

| N-CH₃ | 2.3 - 2.5 | s | |

| COOH | 10 - 13 | br s |

Interpretation:

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial protons will have distinct chemical shifts, with the axial protons generally appearing at a higher field (lower ppm) than the equatorial protons.

-

H2 Proton: The proton at the chiral center (C2) is expected to be a doublet of doublets, coupled to the two protons at C3. Its chemical shift will be influenced by the adjacent carboxylic acid and the N-methyl group.

-

N-Methyl Protons: The three protons of the N-methyl group will appear as a sharp singlet, a characteristic feature for this group.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is also extrapolated from data for L-pipecolic acid. The N-methyl group will have a distinct resonance, and the carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C2 | 65 - 70 |

| C3 | 25 - 30 |

| C4 | 22 - 27 |

| C5 | 28 - 33 |

| C6 | 50 - 55 |

| N-CH₃ | 40 - 45 |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at the most downfield position, typically in the 175-180 ppm range.[1]

-

C2 Carbon: The chiral carbon attached to both the nitrogen and the carboxylic acid group will be found in the 65-70 ppm region.

-

Piperidine Ring Carbons: The remaining methylene carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

-

N-Methyl Carbon: The carbon of the N-methyl group will have a characteristic chemical shift in the 40-45 ppm range.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if the solvent does not provide a reference signal.

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |

| C-N (Tertiary Amine) | 1000 - 1250 | Medium to Weak |

Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which often overlaps with the C-H stretching vibrations.[1][2] This broadness is due to hydrogen bonding.

-

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹.[2]

-

C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups on the piperidine ring will appear in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the carboxylic acid will be visible as a strong band in the 1200-1300 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

The instrument's software will automatically subtract the background from the sample spectrum.

Caption: General workflow for IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

The molecular formula of this compound is C₇H₁₃NO₂.[3] The molecular weight is 143.18 g/mol .[3]

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 144.10 | Molecular ion (protonated) |

| [M-HCOOH]⁺ | 98.09 | Loss of formic acid |

| [C₅H₁₀N]⁺ | 84.08 | Piperidine ring fragment |

Interpretation:

-

Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 144.10.

-

Fragmentation: The fragmentation pattern will likely involve the loss of the carboxylic acid group as formic acid (HCOOH), leading to a fragment at m/z 98.09. Further fragmentation of the piperidine ring can also occur. The most stable fragment is often the one resulting from the cleavage of the bond between C2 and the carboxylic group.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Use an electrospray ionization source in positive ion mode.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations, grounded in the known spectroscopic behavior of analogous compounds and fundamental principles, offer a reliable framework for researchers and scientists. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity of the molecule, while IR spectroscopy will confirm the presence of the key carboxylic acid functional group. Mass spectrometry will verify the molecular weight and provide insights into the fragmentation pathways. The application of the described experimental protocols, coupled with the interpretive guidance provided, should enable the unambiguous identification and characterization of this important chiral building block in a research and development setting.

References

-

1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. PubChem. [Link]

-

DL-Pipecolic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

L-Pipecolic acid 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). Human Metabolome Database. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

(S)-1-Methylpiperidine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-1-Methylpiperidine-2-carboxylic Acid

Foreword

This compound, a chiral derivative of pipecolinic acid, represents a cornerstone building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperidine scaffold, combined with the versatile reactivity of its carboxylic acid and tertiary amine functionalities, makes it an invaluable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers, scientists, and drug development professionals who seek to leverage this compound in their work. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, providing field-proven insights to facilitate its effective application.

Core Molecular Structure and Physicochemical Properties

This compound, also known as (S)-N-Methylpipecolic acid, is an alpha-amino acid featuring a piperidine ring.[1] The stereocenter at the C2 position is of the (S) configuration, a critical feature for enantioselective synthesis. The molecule incorporates a tertiary amine within the heterocyclic ring and a carboxylic acid group at the adjacent position.[2]

The compound is frequently utilized in its hydrochloride salt form, which enhances its stability and solubility in polar solvents, making it more amenable to handling and various reaction conditions.[3]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [1][4][5] |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [1][4][5] |

| CAS Number | 41447-18-1 | 25271-35-6 | [4][6] |

| Appearance | - | White crystalline solid | [5] |

| Melting Point | Not widely reported | 208–212°C | [5][7] |

| Solubility | Soluble in polar solvents | Soluble in water and methanol | [5] |

| Storage | Inert atmosphere, 2-8°C | Sealed in dry, room temperature | [4][6] |

The sharp melting point of the hydrochloride salt is indicative of high purity, a critical parameter for its use in regulated pharmaceutical synthesis.[5] Its solubility in aqueous media is advantageous for certain reaction types and for biological assays.

Synthesis Pathway: N-Methylation of L-Pipecolinic Acid

The most direct and common synthesis of this compound involves the N-methylation of its biological precursor, L-Pipecolinic acid (which has the same (S)-stereochemistry). The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[8]

Causality of the Eschweiler-Clarke Reaction: This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The secondary amine of L-pipecolinic acid first reacts with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to form a transient iminium ion. The hydride donated from formic acid then reduces this iminium ion to yield the tertiary amine product, this compound. The reaction is clean, high-yielding, and crucially, it avoids the use of alkyl halides which could lead to over-alkylation and the formation of quaternary ammonium salts.

Caption: Key reactions of the carboxylic acid functional group.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system for identifying this compound and ensuring its purity.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Key Insights | Source(s) |

| ¹H NMR | -COOH | ~12 δ (singlet, broad) | The acidic proton is highly deshielded and its signal may disappear upon D₂O exchange. Its chemical shift is concentration-dependent. | [9] |

| -N-CH₃ | ~2.3-2.8 δ (singlet) | A sharp singlet integrating to 3 protons is a clear indicator of successful N-methylation. | ||

| -CH- (at C2) | ~3.0-3.5 δ (multiplet) | This proton is adjacent to both the nitrogen and the carbonyl group, shifting it downfield. | [10] | |

| Piperidine Ring -CH₂- | ~1.5-2.2 δ (complex multiplets) | Protons on the piperidine ring will appear as a series of overlapping multiplets. | [10] | |

| ¹³C NMR | -C=O (Carboxyl) | ~165-185 δ | The carboxyl carbon has a characteristic downfield shift. This peak can sometimes be weak. | [9][11] |

| -N-CH₃ | ~40-45 δ | The methyl carbon attached to the nitrogen. | [12] | |

| Piperidine Ring Carbons | ~20-60 δ | Carbons of the saturated heterocyclic ring. | [12] | |

| FT-IR | O-H Stretch (Carboxyl) | 2500-3300 cm⁻¹ (very broad) | A hallmark of a hydrogen-bonded carboxylic acid. | [9] |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | Standard C-H stretches from the methyl and piperidine ring protons. | ||

| C=O Stretch (Carboxyl) | 1710-1760 cm⁻¹ (strong, sharp) | The exact position depends on hydrogen bonding; dimeric forms are typically around 1710 cm⁻¹. | [9] |

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a validated and crucial intermediate in the synthesis of a wide range of biologically active compounds. [3]

-

Pharmaceutical Intermediates: It is widely used in the synthesis of analgesics and anti-inflammatory drugs. [5]Its rigid structure helps to lock the conformation of the final drug molecule, which can lead to higher binding affinity and selectivity for its biological target.

-

Neuroscience Research: The piperidine core is a common motif in compounds targeting the central nervous system. This building block is therefore valuable in exploring treatments for various neurological disorders. [3]* Target-Specific Drug Design: Research has shown its utility in developing selective agonists for serotonin 5-HT₁F receptors, which are implicated in the treatment of migraines. [5]* Antibiotic and Antitumor Research: Some studies have noted that the compound itself exhibits antibiotic activity by binding to bacterial ribosomes and disrupting protein synthesis. [5][13]This opens avenues for its use as a lead compound in antimicrobial development.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its well-defined stereochemistry, predictable reactivity, and established synthetic routes provide a reliable foundation for the construction of novel and complex molecules. Understanding its fundamental chemical properties—from its physicochemical characteristics to its spectroscopic signature—is the critical first step in successfully harnessing its potential to create the next generation of therapeutic agents.

References

- This compound hydrochloride | Benchchem.

- 1-Methylpiperidine-2-carboxylic acid hydrochloride - Chem-Impex.

- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH.

- 41447-18-1|this compound|BLD Pharm.

- 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 - Sigma-Aldrich.

- 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE synthesis.

- Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107).

- 1-methylpiperidine-2-carboxylic acid | CAS No- 7730-87-2 | Simson Pharma Limited.

- Methyl 1-methylpiperidine-2-carboxyl

- Spectroscopy of Carboxylic Acid Derivatives - Oregon St

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.

- 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 - Sigma-Aldrich.

- 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID(99571-58-1) 1H NMR spectrum.

- This compound | 41447-18-1 | RBA44718 - Biosynth.

- N-Methylpiperidine-2-carboxamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Amine - Wikipedia.

Sources

- 1. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 41447-18-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride | Benchchem [benchchem.com]

- 6. 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 [sigmaaldrich.com]

- 7. 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 [sigmaaldrich.com]

- 8. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID(99571-58-1) 1H NMR spectrum [chemicalbook.com]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | 41447-18-1 | RBA44718 [biosynth.com]

An In-depth Technical Guide to (S)-1-Methylpiperidine-2-carboxylic acid: A Chiral Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of (S)-1-Methylpiperidine-2-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document, authored from the perspective of a Senior Application Scientist, delves into the compound's synthesis, characterization, and critical applications, with a focus on providing actionable insights and robust methodologies.

Core Compound Identification and Properties

This compound is a chiral piperidine derivative that has garnered significant attention as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features are key to its utility in creating complex, enantiomerically pure molecules.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Value | Source(s) |

| CAS Number | 41447-18-1 | [3] |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| IUPAC Name | (2S)-1-methylpiperidine-2-carboxylic acid | [4] |

| SMILES | CN1CCCC[C@H]1C(=O)O | [4] |

| Appearance | White crystalline solid (hydrochloride salt) | [1] |

| Solubility | Soluble in polar solvents like methanol and water (hydrochloride salt) | [1] |

Strategic Synthesis of this compound

The primary and most direct synthetic route to this compound involves the N-methylation of its precursor, (S)-Pipecolic acid (L-Pipecolinic acid). This transformation is a cornerstone for accessing this valuable intermediate.

Synthesis via Reductive Amination: An Established Protocol

A widely recognized method for the N-methylation of secondary amines like (S)-Pipecolic acid is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A related and often preferred industrial method is transfer hydrogenation, which avoids the use of gaseous hydrogen.[1]

Experimental Protocol: Synthesis of this compound from (S)-Pipecolic acid

-

Materials:

-

(S)-Pipecolic acid

-

Formaldehyde (37% solution in water)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (S)-Pipecolic acid in a mixture of methanol and water.

-

To this solution, add a catalytic amount of 10% Pd/C.

-

Slowly add formaldehyde solution to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the methanol.

-

The remaining aqueous solution is acidified with hydrochloric acid and then washed with ethyl acetate to remove any non-polar impurities.

-

The aqueous layer is then carefully neutralized with sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Causality in Experimental Choices:

-

The use of a palladium catalyst in transfer hydrogenation with formaldehyde is a safe and efficient method for methylation, avoiding the high pressures associated with direct hydrogenation.[1]

-

The workup procedure involving acid-base extraction is crucial for separating the amphoteric product from non-polar byproducts and unreacted starting material.

Purification and Characterization

Purification of the final compound is critical to ensure its suitability for subsequent applications in drug synthesis. Recrystallization is a common and effective method for obtaining high-purity this compound.

Purification Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/ether.[1]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain the purified product.

Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, the methine proton at the chiral center, and the piperidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the N-methyl carbon, and the carbons of the piperidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (143.18 m/z for the free acid). |

| IR Spec. | Characteristic absorptions for the carboxylic acid O-H and C=O stretching vibrations. |

| Melting Point | 208–210°C for the hydrochloride salt (recrystallized from ethanol/ether).[1] |

Applications in Drug Development

This compound is a valuable chiral building block, primarily utilized in the synthesis of local anesthetics and other neurologically active compounds.[2] Its rigid piperidine scaffold and the stereochemistry at the C2 position are crucial for the pharmacological activity of the resulting drugs.

Key Intermediate in the Synthesis of Local Anesthetics

This compound is a direct precursor to the synthesis of widely used local anesthetics such as Levobupivacaine and Ropivacaine .[5][6] These drugs are the (S)-enantiomers, which exhibit a better safety profile, particularly with reduced cardiotoxicity, compared to their racemic mixtures.

The synthesis of these anesthetics typically involves the amidation of this compound with the appropriate aniline derivative (e.g., 2,6-dimethylaniline).

Diagram 1: Synthetic Pathway to Ropivacaine

Caption: General synthetic scheme for Ropivacaine starting from (S)-Pipecolic acid.

Role in Neuroscience Research

The piperidine moiety is a common scaffold in compounds targeting the central nervous system. Derivatives of this compound are investigated for their potential effects on neurotransmitter systems, making them valuable tools in the exploration of treatments for neurological disorders.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

-

Hazard Statements: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures: Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion

This compound stands out as a critical chiral intermediate in pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an indispensable tool for the development of modern therapeutics, particularly in the field of anesthesiology and neuroscience. The synthetic and purification protocols outlined in this guide provide a robust framework for researchers to access this high-value compound for their drug discovery programs.

References

-

The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC. [Link]

-

Drugs.com. Levobupivacaine. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. [Link]

- Google Patents.

-

ResearchGate. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]

- Google Patents. Process for the preparation of (s)

- Google Patents. Method for preparing hydrochloric acid ropivacaine.

- Google Patents. Method for preparing ropivacaine.

- Google Patents. Process for preparing levobupivacaine and analogues thereof.

-

PubChem. 1-Methylpiperidine-2-carboxylic acid. [Link]

-

Golm Metabolome Database. Piperidine-2-carboxylic acid (1TMS). [Link]

-

ResearchGate. Synthesis of Pipecolic Acid and Baikiain. [Link]

-

Wikipedia. Pipecolic acid. [Link]

-

PubChem. Methyl 1-methylpiperidine-2-carboxylate. [Link]

-

PrepChem.com. Synthesis of 2-piperidine carboxylic acid. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. Piperidine-1-carboximidamide. [Link]

Sources

- 1. This compound hydrochloride | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 41447-18-1|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Natural Occurrence of (S)-1-Methylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid, also known as N-methyl-L-pipecolic acid, is a fascinating heterocyclic non-proteinogenic amino acid with emerging significance in the fields of natural product chemistry and pharmacology. This guide provides a comprehensive technical overview of its natural occurrence, biosynthetic origins, biological activities, and the analytical methodologies required for its study. By synthesizing current scientific knowledge, this document aims to serve as a foundational resource for professionals engaged in the exploration and application of this unique molecule. We delve into the causality behind experimental choices for its isolation and analysis, ensuring a self-validating system of protocols. All key claims are substantiated with authoritative references, providing a trustworthy and expert-driven narrative.

Introduction: The Significance of this compound

This compound belongs to the piperidine alkaloid class of natural products. These compounds are characterized by a piperidine (hexahydropyridine) ring system, which is a common scaffold in numerous biologically active molecules. The specific stereochemistry at the C-2 position and the N-methylation are critical determinants of its biological function. While its precursor, (S)-pipecolic acid, is more widely studied for its role in plant immunity and as a metabolite in various organisms, the N-methylated derivative presents a unique profile with potential applications in drug development, particularly in the areas of cardiovascular health and infectious diseases. This guide will illuminate the current understanding of this compound from its natural sources to its potential therapeutic applications.

Natural Occurrence: A Glimpse into Nature's Repository

The documented natural occurrence of this compound is currently limited, highlighting an area ripe for further investigation. The primary confirmed source is the plant kingdom.

Plant Kingdom

The most definitive report of 1-Methylpiperidine-2-carboxylic acid comes from the neotropical plant species Erythrochiton brasiliensis[1]. While the specific stereoisomer was not explicitly detailed in the initial report, the common biosynthetic pathways in plants strongly suggest the presence of the (S)-enantiomer.

Furthermore, recent metabolomic studies in the model plant Arabidopsis thaliana have identified the methylation of N-hydroxy pipecolic acid[2][3][4]. This finding is significant as it confirms the existence of enzymatic machinery in plants capable of methylating pipecolic acid derivatives, lending strong support to the likely broader natural occurrence of N-methylated pipecolic acids, including this compound.

| Organism | Family | Common Name | Reference |

| Erythrochiton brasiliensis | Rutaceae | - | |

| Arabidopsis thaliana | Brassicaceae | Thale cress |

Table 1: Documented and inferred natural sources of this compound and its derivatives.

Biosynthesis: From Lysine to a Methylated Piperidine

The biosynthetic pathway of this compound begins with the essential amino acid L-lysine. The formation of the piperidine ring is a well-characterized process in plants, involving a series of enzymatic transformations.

The key steps are:

-

Transamination and Cyclization: L-lysine is converted to a cyclic intermediate, Δ¹-piperideine-2-carboxylic acid (P2C). This reaction is catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1)[5][6].

-

Reduction: The P2C intermediate is then reduced to form (S)-pipecolic acid. The primary enzyme responsible for this step is SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4)[5][6].

-

N-Methylation: The final step involves the methylation of the nitrogen atom of the piperidine ring. While the specific N-methyltransferase responsible for this reaction on pipecolic acid has not been definitively identified in the literature, the presence of N-methylated piperidine alkaloids in various plants suggests the existence of such an enzyme. The methylation likely utilizes S-adenosyl methionine (SAM) as the methyl group donor, a common mechanism in secondary metabolite biosynthesis.

Figure 1: Proposed biosynthetic pathway of this compound from L-lysine in plants.

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in several areas of pharmacological interest. The primary activities reported are Angiotensin-Converting Enzyme (ACE) inhibition and antibiotic properties.

Angiotensin-Converting Enzyme (ACE) Inhibition

Antibiotic Activity

The compound has been reported to exhibit antibiotic properties by binding to bacterial ribosomes and inhibiting protein synthesis. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not yet published, other piperidine derivatives have shown significant antibacterial activity[8][9][10][11]. For instance, certain novel piperidine derivatives have demonstrated MICs in the range of 0.75 to 1.5 mg/ml against bacteria such as Bacillus subtilis, E. coli, and S. aureus[9]. The exploration of this compound as a potential antibiotic scaffold is a promising avenue for future research.

Experimental Protocols: Extraction, Isolation, and Quantification

The study of this compound necessitates robust analytical methodologies. The following protocols are designed to provide a framework for its extraction from plant material and subsequent quantification.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure for the extraction of alkaloids and other polar compounds from plant tissues. Optimization may be required depending on the specific plant matrix.

Rationale: The choice of an acidified methanol/water solution is based on the polar and basic nature of the target molecule, which enhances its solubility. The subsequent liquid-liquid extraction with chloroform removes non-polar compounds. The final purification by solid-phase extraction (SPE) allows for the selective elution of the compound of interest.

Step-by-Step Protocol:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

To 1 gram of powdered plant tissue, add 10 mL of 80% methanol in water, acidified with 0.1% formic acid.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 x g for 15 minutes.

-

Carefully collect the supernatant. Repeat the extraction on the pellet with another 10 mL of the extraction solvent.

-

Combine the supernatants.

-

-

Liquid-Liquid Partitioning:

-

To the combined supernatant, add an equal volume of chloroform.

-

Shake vigorously in a separatory funnel and allow the layers to separate.

-

Collect the aqueous (upper) layer containing the polar compounds.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove highly polar impurities.

-

Elute the fraction containing this compound with 5 mL of 50% methanol in water.

-

Dry the eluate under a stream of nitrogen or by lyophilization.

-

Figure 2: Workflow for the extraction and isolation of this compound from plant tissue.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices.

Rationale: Reversed-phase chromatography is suitable for separating polar molecules. The use of a chiral column is essential for resolving the (S) and (R) enantiomers. Tandem mass spectrometry provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

Step-by-Step Protocol:

-

Sample Preparation:

-

Reconstitute the dried extract from the isolation step in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A chiral column, such as a Chiralpak AD-H or equivalent, for enantiomeric separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Precursor ion (Q1): m/z 144.1 (M+H)+

-

Product ions (Q3): Optimize by infusing a standard solution. Likely fragments would involve the loss of the carboxylic acid group (m/z 98.1) and other fragments of the piperidine ring.

-

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Spike a blank matrix with known concentrations of the standard to account for matrix effects.

-

Use a stable isotope-labeled internal standard, if available, for the most accurate quantification.

-

Conclusion and Future Perspectives

This compound is a naturally occurring piperidine alkaloid with demonstrated, albeit not yet fully quantified, biological activities that warrant further investigation. Its confirmed presence in Erythrochiton brasiliensis and the evidence of related methylated compounds in Arabidopsis thaliana suggest a broader distribution in the plant kingdom than is currently documented. The elucidation of the specific N-methyltransferase in its biosynthetic pathway and the quantitative assessment of its ACE inhibitory and antibiotic properties are key areas for future research. The protocols outlined in this guide provide a solid foundation for researchers to explore the natural occurrence and pharmacological potential of this intriguing molecule, potentially leading to the development of new therapeutic agents.

References

-

Benade, F., Jülke, S., Schwelm, A., Herrfurth, C., König, S., Feussner, I., & Ludwig-Müller, J. (2023). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Journal of Experimental Botany, 74(1), 458–471. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]

-

Hartmann, M., & Zeier, J. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(48), E11456–E11464. [Link]

-

Benade, F., Jülke, S., Schwelm, A., Herrfurth, C., König, S., Feussner, I., & Ludwig-Müller, J. (2022). The defense-inducing compound N-hydroxy pipecolic acid is a major substrate for the methyltransferase PbBSMT of Plasmodiophora brassicae. Journal of Experimental Botany, 73(22), 7481–7495. [Link]

-

Mohnike, L., Benade, F., Jülke, S., Schwelm, A., König, S., Feussner, I., & Ludwig-Müller, J. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

-

Jakubowicz, M., & Fereidoon, S. (2019). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Molecules, 24(11), 2047. [Link]

-

Holmes, E. C., Chen, Y. C., Sattely, E. S. (2019). An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato. Science Signaling, 12(606), eaay3328. [Link]

-

Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3859. [Link]

-

Popiołek, Ł., Biernasiuk, A., Paruch, K., & Malm, A. (2018). Synthesis and in vitro antimicrobial activity screening of new pipemidic acid derivatives. AMB Express, 8(1), 71. [Link]

-

Onajobi, F. A., Ojo, O. E., & Okhale, S. E. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 815-822. [Link]

-

Fessard, O., & Levesque, M. (2000). High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. Journal of chromatography. B, Biomedical sciences and applications, 748(2), 335–342. [Link]

-

Iacovino, R., Iacovino, S., Angelico, R., & Schiavo, L. (2019). A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin. Molecules, 24(2), 324. [Link]

-

Yanagisawa, H., Ishihara, S., Ando, A., Kanazaki, T., Miyamoto, S., Koike, H., ... & Hiranuma, H. (1990). Synthesis and angiotensin converting enzyme inhibitory activity of N-carboxymethyldipeptides with omega-(4-piperidyl)alkyl group. Journal of medicinal chemistry, 33(10), 2925–2933. [Link]

-

Shimizu, M., Takase, Y., Nakamura, S., Katae, H., Minami, A., Nakata, K., ... & Kubo, Y. (1975). Pipemidic Acid, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties. Antimicrobial agents and chemotherapy, 8(2), 132–138. [Link]

Sources

- 1. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pipemidic Acid, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Methylpiperidine-2-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to (S)-1-Methylpiperidine-2-carboxylic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on a specific, chiral building block: this compound. We will explore its synthesis, the strategic development of its derivatives and analogs, and the critical structure-activity relationships (SAR) that dictate its biological function. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

This compound is a chiral heterocyclic compound featuring a six-membered piperidine ring with a carboxylic acid at the C2 position and a methyl group on the nitrogen atom. Its molecular formula is C₇H₁₃NO₂[1]. The specific (S)-stereochemistry at the C2 position is often critical for precise interaction with biological targets like enzymes and receptors, making it a valuable chiral building block in asymmetric synthesis[2].

This scaffold serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, notably in the development of analgesics, anti-inflammatory drugs, and agents targeting central nervous system disorders[2][3]. Its derivatives have demonstrated a broad spectrum of biological activities, including antibiotic, enzyme inhibition, and anticancer effects[2][4][5]. The hydrochloride salt is often used to enhance solubility in aqueous media for both synthesis and biological assays[3].

The inherent structural features of this molecule—a rigid ring system, a basic nitrogen, and an acidic carboxylic acid group—provide multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The synthesis of the core scaffold and its subsequent derivatization are foundational to any research program. The primary goal is to establish efficient and stereochemically controlled synthetic routes.

Synthesis of the Core Scaffold: this compound

A common and efficient method for synthesizing the core scaffold is the N-methylation of the commercially available chiral precursor, L(-)-Pipecolinic acid.

Caption: Synthesis of the core scaffold via Eschweiler-Clarke reaction.

Experimental Protocol 2.1: N-Methylation of L(-)-Pipecolinic Acid

This protocol employs the Eschweiler-Clarke reaction, a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.

Causality: Formaldehyde first forms an iminium ion with the secondary amine of the pipecolinic acid. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary N-methyl amine. This method is advantageous as it avoids the use of alkyl halides and occurs under mild conditions, preserving the stereochemistry of the chiral center.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve L(-)-Pipecolinic acid (1.0 eq) in formic acid (3.0 eq).

-

Reagent Addition: Slowly add aqueous formaldehyde (37% solution, 2.5 eq) to the stirring solution.

-

Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 Dichloromethane:Methanol with 1% acetic acid. The product should have a different Rf value than the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel[6].

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Generation of Analogs: Amide Coupling and Reductive Amination

With the core scaffold in hand, two powerful synthetic strategies for creating a diverse library of analogs are amide coupling at the carboxylic acid and reductive amination to introduce functionality on a modified piperidine ring.

Caption: General synthetic pathways for generating diverse analogs.

Experimental Protocol 2.2: HATU-Mediated Amide Coupling

Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by a primary or secondary amine. This method is highly efficient, minimizes racemization at the chiral center, and is compatible with a wide range of functional groups.

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for pre-activation.

-

Amine Addition: Add the desired amine (R-NH₂, 1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS[7].

-

Quenching & Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel[6].

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in several therapeutic areas. Understanding the relationship between chemical structure and biological activity is paramount for lead optimization.

Case Study: Inhibitors of Mycobacterium tuberculosis MenA

A notable application of this scaffold is in the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb)[8].

Sources

- 1. 41447-18-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 41447-18-1 | RBA44718 [biosynth.com]

- 5. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biorxiv.org [biorxiv.org]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-1-Methylpiperidine-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

(S)-1-Methylpiperidine-2-carboxylic acid, also known as (S)-N-methylpipecolic acid, is a crucial chiral building block in the synthesis of numerous pharmacologically active compounds. The precise stereochemical orientation of the substituents on the piperidine ring is often paramount for biological activity and selectivity. This technical guide provides an in-depth overview of established and innovative methodologies for the enantioselective synthesis of this valuable compound, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a methyl group on the nitrogen atom and a carboxylic acid at the C2 position, with a defined (S)-configuration, imparts specific conformational constraints and potential binding interactions that are leveraged in drug design. Consequently, robust and efficient methods for the synthesis of enantiomerically pure this compound are of high demand in the pharmaceutical industry.

This guide will explore various synthetic pathways, including diastereoselective approaches utilizing chiral auxiliaries, catalytic asymmetric methods, and biocatalytic strategies. Each section will delve into the mechanistic underpinnings of the synthetic route, provide detailed experimental protocols, and offer insights into the advantages and limitations of each approach.

I. Diastereoselective Synthesis via Chiral Auxiliaries

A well-established strategy for achieving enantioselectivity is the use of chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

Conceptual Framework

The core principle of this methodology lies in the diastereoselective formation of a new stereocenter under the influence of a pre-existing one in the chiral auxiliary. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other.

Illustrative Synthetic Pathway: Aza-Diels-Alder Reaction

A powerful example of this approach is the asymmetric aza-Diels-Alder reaction.[2][3] In this strategy, a chiral imine, derived from a chiral amine and a glyoxylate ester, reacts with a diene to form a substituted piperidine ring with high diastereoselectivity. Subsequent transformations, including N-methylation and ester hydrolysis, afford the target molecule.

Experimental Protocol: Asymmetric Aza-Diels-Alder Approach

Step 1: Formation of the Chiral Imine A solution of (R)-(+)-α-methylbenzylamine and an 8-phenylmenthyl glyoxylate ester in a suitable solvent such as trifluoroethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until complete formation of the imine.

Step 2: Aza-Diels-Alder Cycloaddition The diene (e.g., 1,3-butadiene) is added to the solution of the chiral imine, along with one equivalent of trifluoroacetic acid.[2][3] The reaction mixture is stirred at a controlled temperature until the cycloaddition is complete.

Step 3: N-Debenzylation and N-Methylation The resulting cycloadduct is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to remove the α-methylbenzyl group from the nitrogen atom. The secondary amine is then methylated using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Step 4: Hydrolysis of the Ester The final step involves the hydrolysis of the 8-phenylmenthyl ester under basic conditions (e.g., using lithium hydroxide) to yield this compound.

Data Summary: Diastereoselective Aza-Diels-Alder Reaction

| Step | Key Reagents | Diastereomeric Excess (d.e.) | Yield |

| Cycloaddition | Chiral imine, diene, trifluoroacetic acid | >95%[2][3] | ~50% (isolated)[2] |

| N-Debenzylation | H₂, Pd/C | - | High |

| N-Methylation | HCHO, HCOOH | - | High |

| Ester Hydrolysis | LiOH | - | High |

II. Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to enantioselective transformations.[4] This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Conceptual Framework

The chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, interacts with the substrate to create a transient chiral intermediate. This intermediate then reacts to form the product with a high degree of enantioselectivity.

Illustrative Synthetic Pathway: Asymmetric Hydrogenation

One potential catalytic asymmetric route involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an N-methyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid derivative. The use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can facilitate the enantioselective reduction of the double bond.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

Step 1: Synthesis of the Prochiral Substrate The synthesis of the N-methyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid precursor can be achieved through various methods, often involving a multi-step sequence starting from commercially available materials.

Step 2: Asymmetric Hydrogenation The prochiral substrate is dissolved in a suitable solvent and placed in a high-pressure reactor. A chiral catalyst, such as a Rh(I) complex with a chiral bisphosphine ligand (e.g., BINAP), is added. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the hydrogenation is complete.

Step 3: Deprotection If the carboxylic acid group is protected as an ester, a final deprotection step is required to yield the target molecule.

Data Summary: Catalytic Asymmetric Hydrogenation (Hypothetical)

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield |

| [Rh(COD)(R,R)-DIPAMP)]⁺BF₄⁻ | N-Boc-dehydroproline methyl ester | >95% | High |

| Ru(OAc)₂((S)-BINAP) | Various unsaturated substrates | High | High |

Note: The data in this table is illustrative for asymmetric hydrogenation of similar substrates and serves as a benchmark for potential outcomes in the synthesis of the target molecule.

III. Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds.[5][6][7] Enzymes offer unparalleled stereoselectivity under mild reaction conditions.

Conceptual Framework

Enzymes, being inherently chiral macromolecules, create highly specific active sites that can distinguish between enantiomers or enantiotopic faces of a prochiral substrate. This leads to the formation of a single enantiomer of the product with exceptional purity.

Illustrative Synthetic Pathway: Enzymatic Resolution

A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For the synthesis of this compound, this could involve the enzymatic resolution of a racemic ester of N-methylpipecolic acid. A lipase or an esterase can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

Experimental Protocol: Enzymatic Resolution of (±)-1-Methylpiperidine-2-carboxylic acid ethyl ester

Step 1: Synthesis of the Racemic Ester Racemic 1-Methylpiperidine-2-carboxylic acid is esterified using standard methods (e.g., reaction with ethanol in the presence of an acid catalyst) to produce the corresponding ethyl ester.

Step 2: Enzymatic Hydrolysis The racemic ester is suspended in a buffered aqueous solution. A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled pH and temperature. The enzyme will selectively hydrolyze the (S)-ester to the (S)-acid.

Step 3: Separation After the reaction reaches approximately 50% conversion, the mixture is worked up. The unreacted (R)-ester can be extracted with an organic solvent, while the (S)-acid remains in the aqueous phase. Acidification of the aqueous phase followed by extraction yields the desired this compound.

Data Summary: Biocatalytic Resolution

| Enzyme | Substrate | Enantiomeric Excess (ee) of Product | Conversion |

| Lipase (e.g., CAL-B) | Racemic N-methylpipecolic ester | >99% | ~50% |

Visualization of Synthetic Workflows

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the key transformations and logical flow of each approach.

Caption: Diastereoselective Synthesis Workflow via Aza-Diels-Alder Reaction.

Caption: Catalytic Asymmetric Synthesis Workflow via Hydrogenation.

Caption: Biocatalytic Resolution Workflow.

IV. Comparative Analysis and Future Outlook

| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |